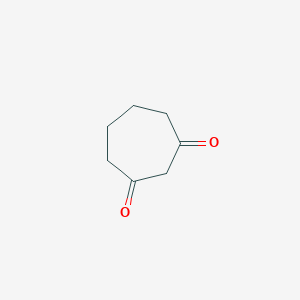

Cycloheptane-1,3-dione

説明

Cycloheptane-1,3-dione (CAS: 1194-18-9; molecular formula: C₇H₁₀O₂; molecular weight: 126.15 g/mol) is a seven-membered cyclic diketone with two ketone groups positioned at the 1 and 3 carbon atoms . It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it has been employed in the preparation of complex molecules such as thromboxane-A2 receptor antagonists and furan acid derivatives . Its synthesis often involves [2+2] cycloaddition strategies or palladium-mediated rearrangements, with recent scalable routes avoiding heavy metals and explosive reagents . However, this compound exhibits modest stability, tending to discolor upon storage at temperatures above 0°C, necessitating careful handling and purification .

特性

IUPAC Name |

cycloheptane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399029 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-18-9 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Formation of Bicyclic Intermediate

Cyclopentanone undergoes silyl enol ether formation using trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine). The resulting enol ether is treated with dichloroacetyl chloride to form a bicyclo[3.2.0]heptan-6-one derivative.

Step 2: Reductive Ring Expansion

The bicyclic intermediate is subjected to reductive ring expansion using zinc dust in acetic acid. This step selectively cleaves the strained four-membered ring, yielding a seven-membered diketone precursor.

Step 3: Oxidative Demethylation

The precursor undergoes oxidation with a mild oxidizing agent (e.g., aqueous hydrogen peroxide) to yield this compound.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | TMSCl, Et₃N, dichloroacetyl chloride | 85% | >95% |

| 2 | Zn, AcOH, 50°C | 78% | 90% |

| 3 | H₂O₂, 40°C | 92% | 97% |

| Overall Yield: 58–64%. |

This method is favored for its reproducibility and suitability for multigram-scale production.

Oxidation of Pentanone Derivatives

An alternative route involves the oxidation of substituted pentanones, as described in industrial synthesis guidelines. While specific mechanistic details are proprietary, the general pathway involves:

Substrate Preparation

Pentanone derivatives (e.g., 2-pentanone) are functionalized at the α-position to introduce a ketone group, forming a diketone intermediate.

Cyclization and Oxidation

The diketone undergoes base-mediated cyclization, followed by oxidation with potassium permanganate (KMnO₄) or chromium-based reagents to form the seven-membered ring.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Oxidizing Agent | KMnO₄ (aqueous) |

| Solvent | H₂O/EtOH |

| Yield | 45–55% |

This method is less efficient than the three-step synthesis but remains relevant for laboratories lacking specialized reagents.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

化学反応の分析

Types of Reactions: Cycloheptane-1,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield cycloheptane derivatives with hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cycloheptane derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Cycloheptane-1,3-dione derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that specific derivatives exhibit cytotoxic effects against non-small cell lung cancer and other malignancies. The structure-activity relationship (SAR) analysis reveals that modifications to the cycloheptane ring significantly influence biological activity, suggesting that strategic substitutions can enhance potency against cancer cells .

Bioisosterism

this compound serves as a bioisostere for carboxylic acids in drug design. Its structural characteristics allow it to mimic the functional group properties of carboxylic acids while potentially improving pharmacokinetic profiles such as solubility and stability. This aspect has been explored in the development of novel therapeutic agents that target specific biological pathways .

Synthetic Applications

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for constructing complex molecules. Its reactivity allows for various transformations, including cyclization reactions and functional group modifications. Researchers have employed this compound in the synthesis of heterocyclic compounds that exhibit diverse biological activities .

Synthesis of Derivatives

The ability to synthesize derivatives of this compound opens avenues for creating libraries of compounds for screening in drug discovery programs. These derivatives can be tailored to enhance specific biological activities or to reduce toxicity profiles through careful chemical modifications .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its potential as an enzyme inhibitor. For example, its derivatives have been tested against various protein kinases and other enzymes involved in cancer progression. The findings suggest that certain derivatives can effectively inhibit enzyme activity, providing insights into their mechanism of action and potential therapeutic uses .

Cellular Mechanisms

Research involving this compound also focuses on understanding its effects on cellular mechanisms. Studies have demonstrated that these compounds can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for further investigation in targeted cancer therapies .

Data Table: Summary of this compound Applications

作用機序

The mechanism of action of cycloheptane-1,3-dione involves its reactivity with nucleophiles and electrophiles due to the presence of the carbonyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Structural and Physicochemical Properties :

- Molecular formula: C₅H₆O₂; molecular weight: 98.10 g/mol.

- Exhibits a pKa range of ~4–5, comparable to carboxylic acids, making it a bio-isostere for carboxylic acid groups in drug design .

- Crystalline solid at room temperature, contrasting with cycloheptane-1,3-dione’s oily consistency .

Cyclohexane-1,3-dione

Structural and Physicochemical Properties :

- Molecular formula: C₆H₈O₂; molecular weight: 112.13 g/mol.

4-Cyclopentene-1,3-dione

Structural and Physicochemical Properties :

- Molecular formula: C₅H₄O₂; molecular weight: 96.08 g/mol.

- Contains conjugated enone systems, enabling unique reactivity in Diels-Alder reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on analog cycloketones.

Research Findings and Challenges

- This compound: Scalable synthesis achieved via a three-step route (58–64% yield) using dichloroketene and silyl enol ethers, avoiding Hg/Pd reagents . Stability issues necessitate low-temperature storage and silica gel purification .

- Cyclopentane-1,3-dione : Demonstrated superior bio-isosteric performance over tetrazole derivatives in receptor binding, but smaller ring size limits conformational diversity .

- Cyclohexane-1,3-dione : Derivatives show promise in silico for kinase inhibition, but in vivo efficacy remains understudied .

生物活性

Cycloheptane-1,3-dione is a cyclic diketone with the molecular formula and a molecular weight of approximately 126.15 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its pharmacological significance, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including reductive ring expansion of bicyclic precursors . The compound features two carbonyl groups that can participate in various chemical reactions, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes relevant in disease processes. For example, it was found to inhibit certain proteases involved in inflammatory pathways. The inhibition kinetics were analyzed using Lineweaver-Burk plots, indicating competitive inhibition with values in the low micromolar range.

Case Study: Anti-inflammatory Activity

A notable case study involved testing this compound derivatives for anti-inflammatory activity. In vitro assays demonstrated that these derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the cycloheptane ring could enhance anti-inflammatory potency.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) Scavenging : this compound has shown potential as an antioxidant by scavenging ROS and reducing oxidative stress in cellular models.

- Interaction with Protein Targets : Molecular docking studies suggest that this compound can bind to key protein targets involved in inflammation and microbial resistance, potentially altering their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。